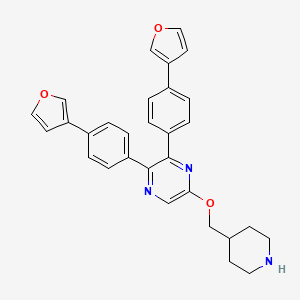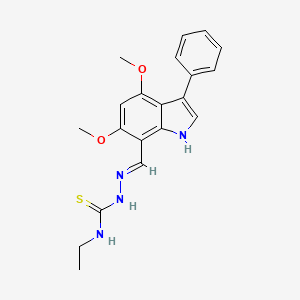
AChE-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions and memory.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-8 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a mixture of acetic acid and water
Catalyst: Manganese(III) acetate
The reaction proceeds through the formation of a radical intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC and NMR spectroscopy
化学反応の分析
Types of Reactions
AChE-IN-8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxidized form.
Reduction: Reducing agents can convert this compound back to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
科学的研究の応用
AChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying radical cyclization reactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems, including cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cognitive functions and memory.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
作用機序
AChE-IN-8 exerts its effects by inhibiting the enzyme acetylcholinesterase. The mechanism involves:
Binding: this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine.
Inhibition: This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions.
Molecular Targets: The primary molecular target is acetylcholinesterase, but this compound may also interact with other proteins and receptors involved in cholinergic signaling pathways.
類似化合物との比較
AChE-IN-8 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. While all these compounds share the common goal of inhibiting acetylcholinesterase, this compound is unique due to its:
Structure: this compound has a distinct chemical structure that allows for specific interactions with acetylcholinesterase.
Potency: It exhibits higher potency and selectivity compared to some other inhibitors.
Applications: Its unique properties make it suitable for a broader range of applications in research and industry.
Similar Compounds
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based inhibitor that provides dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase and also modulates nicotinic receptors.
特性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+ |
InChIキー |
IHBOSFVKZFSQRM-FSJBWODESA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
正規SMILES |
CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



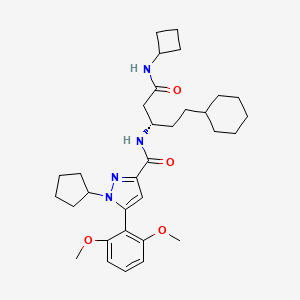
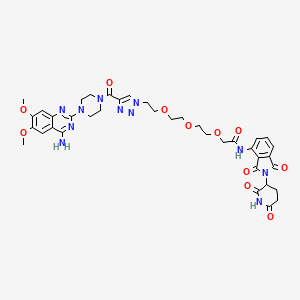
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)

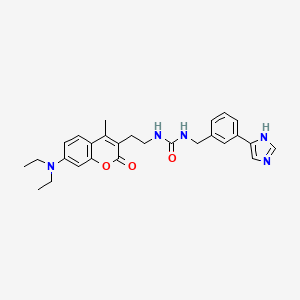


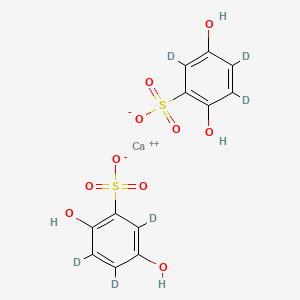
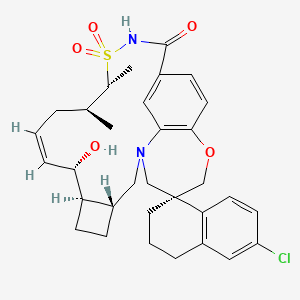

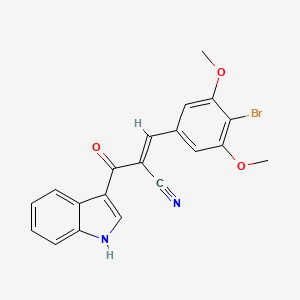
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
